molecular formula C9H10BrNO B6254003 1-(2-bromopyridin-3-yl)-2-methylpropan-1-one CAS No. 153473-74-6

1-(2-bromopyridin-3-yl)-2-methylpropan-1-one

Cat. No. B6254003
CAS RN: 153473-74-6
M. Wt: 228.1
InChI Key:
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Description

Compounds with a bromopyridinyl group, such as 1-(2-bromopyridin-3-yl)pyrrolidin-3-ol , are often used in chemical synthesis due to their reactivity. They typically have a bromine atom attached to a pyridine ring, which can participate in various chemical reactions .


Synthesis Analysis

The synthesis of bromopyridinyl compounds often involves the use of brominating agents on pyridine derivatives . For example, 2-bromonicotinic acid can be converted to (2-bromopyridin-3-yl)methanol using sodium borohydride in a reduction reaction .


Molecular Structure Analysis

The molecular structure of bromopyridinyl compounds can be determined using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry . The presence of the bromine atom can often be confirmed by its characteristic isotopic pattern in the mass spectrum .


Chemical Reactions Analysis

Bromopyridinyl compounds can participate in various chemical reactions. For example, they can undergo Suzuki-Miyaura cross-coupling reactions, which are commonly used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of bromopyridinyl compounds can vary widely. For example, (2-bromopyridin-3-yl)methanol is a solid at room temperature and has a molecular weight of 188.02 .

Advantages and Limitations for Lab Experiments

1-(2-Bromopyridin-3-yl)-2-methylpropan-1-one has several advantages as a catalyst in laboratory experiments. It is relatively inexpensive, readily available, and easy to use. Additionally, the compound is relatively non-toxic and has a low boiling point, making it ideal for use in a variety of laboratory settings. However, the compound is not particularly stable and is susceptible to hydrolysis, making it unsuitable for use in certain types of reactions.

Future Directions

1-(2-Bromopyridin-3-yl)-2-methylpropan-1-one has potential applications in a variety of fields, including biochemistry, physiology, and chemistry. In the future, further research could be conducted to explore its use in the synthesis of more complex compounds, such as peptides and proteins. Additionally, further research could be conducted to explore its use as a catalyst in the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes. Finally, further research could be conducted to explore its potential use as a therapeutic agent.

Synthesis Methods

1-(2-Bromopyridin-3-yl)-2-methylpropan-1-one can be synthesized in the laboratory via a Grignard reaction between 2-bromopyridine and methylmagnesium bromide. The reaction is typically conducted in anhydrous ether at low temperatures and yields a crude product that can be purified by distillation. In industrial settings, the compound can be synthesized via a reaction between 2-bromopyridine and methyl chloride, which is then hydrolyzed to yield the desired product.

Scientific Research Applications

1-(2-Bromopyridin-3-yl)-2-methylpropan-1-one has a wide range of scientific applications. It has been used in the synthesis of a variety of organic compounds, such as 2-bromo-3-methyl-1-propanol and 2-bromo-3-methyl-1-propene. It has also been used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug ibuprofen, and in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, the compound has been used in the synthesis of polymers and in the synthesis of dyes.

Safety and Hazards

The safety and hazards associated with bromopyridinyl compounds can also vary. For example, (2-bromopyridin-3-yl)methanol is classified as a warning hazard according to its Safety Data Sheet .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-bromopyridin-3-yl)-2-methylpropan-1-one involves the conversion of 2-bromopyridine to 2-bromopyridin-3-ol, followed by the reaction of the resulting compound with 2-methylpropan-1-one in the presence of a dehydrating agent.", "Starting Materials": [ "2-bromopyridine", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "2-methylpropan-1-one", "Phosphorus pentoxide (P2O5)" ], "Reaction": [ "Step 1: Conversion of 2-bromopyridine to 2-bromopyridin-3-ol", "2-bromopyridine is treated with sodium hydroxide and hydrogen peroxide to form 2-bromopyridin-3-ol.", "Step 2: Reaction of 2-bromopyridin-3-ol with 2-methylpropan-1-one", "2-bromopyridin-3-ol is reacted with 2-methylpropan-1-one in the presence of phosphorus pentoxide as a dehydrating agent to form 1-(2-bromopyridin-3-yl)-2-methylpropan-1-one." ] }

CAS RN

153473-74-6

Molecular Formula

C9H10BrNO

Molecular Weight

228.1

Purity

95

Origin of Product

United States

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